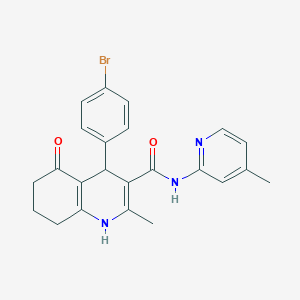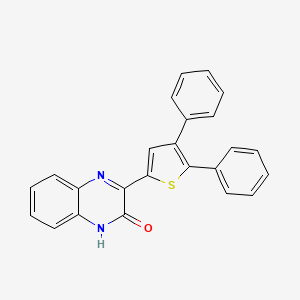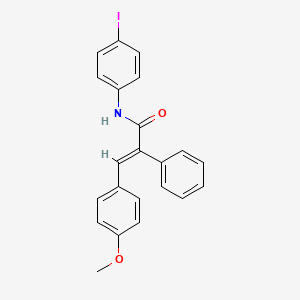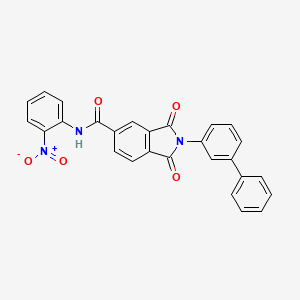![molecular formula C12H18N4O3 B4942030 2-{[2-nitro-5-(1-piperazinyl)phenyl]amino}ethanol](/img/structure/B4942030.png)
2-{[2-nitro-5-(1-piperazinyl)phenyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-nitro-5-(1-piperazinyl)phenyl]amino}ethanol, commonly known as NPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPE is a member of the phenylpiperazine family and is commonly used in the synthesis of various pharmaceuticals.
Mécanisme D'action
The exact mechanism of action of NPE is not fully understood. However, it is believed that NPE acts as a serotonin and dopamine receptor antagonist, which may explain its anxiolytic and antidepressant effects. Additionally, NPE has been shown to inhibit the activity of various enzymes, including tyrosine kinase and protein kinase C, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
NPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that NPE inhibits the growth of cancer cells and induces apoptosis. Animal studies have shown that NPE has anxiolytic and antidepressant effects. Additionally, NPE has been shown to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NPE in lab experiments is its versatility. NPE can be used in various assays, including cell viability assays, apoptosis assays, and enzyme activity assays. Additionally, NPE is relatively easy to synthesize and is commercially available. However, one limitation of using NPE in lab experiments is its potential toxicity. NPE has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on NPE. One area of research could focus on the development of NPE analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of NPE and its potential use in the treatment of various diseases. Finally, studies could be conducted to investigate the potential use of NPE in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, NPE is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPE has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, depression, and anxiety. Further research is needed to fully understand the mechanism of action of NPE and its potential use in the treatment of various diseases.
Méthodes De Synthèse
NPE can be synthesized through a two-step process. The first step involves the reaction of 2-nitro-5-chloroaniline with piperazine to produce 2-nitro-5-(1-piperazinyl)aniline. The second step involves the reduction of 2-nitro-5-(1-piperazinyl)aniline with sodium borohydride to produce NPE.
Applications De Recherche Scientifique
NPE has been extensively studied for its potential use in the treatment of various diseases, including cancer, depression, and anxiety. NPE has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, NPE has been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
2-(2-nitro-5-piperazin-1-ylanilino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c17-8-5-14-11-9-10(1-2-12(11)16(18)19)15-6-3-13-4-7-15/h1-2,9,13-14,17H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSLLBHVLVVURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Nitro-5-piperazin-1-ylphenyl)amino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4941959.png)



![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B4941983.png)

![methyl 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B4941989.png)
![N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4942007.png)
![1-[2-(3-fluorophenyl)ethyl]-N-(2-furylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4942012.png)
![3-(1-naphthyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4942018.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B4942034.png)
![methyl [2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinyl]acetate](/img/structure/B4942042.png)
![8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline](/img/structure/B4942048.png)
